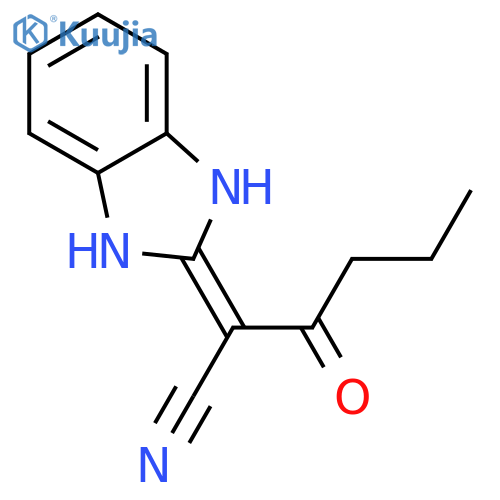

Cas no 887197-23-1 ((2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile)

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- IGAJMLLOQYRKPA-XFXZXTDPSA-N

- (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile

-

- インチ: 1S/C13H13N3O/c1-2-5-12(17)9(8-14)13-15-10-6-3-4-7-11(10)16-13/h3-4,6-7,15-16H,2,5H2,1H3

- InChIKey: BKKSEMWGYOOJAO-UHFFFAOYSA-N

- ほほえんだ: C(#N)/C(=C1\NC2=CC=CC=C2N\1)/C(=O)CCC

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3119-0017-2mg |

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile |

887197-23-1 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3119-0017-3mg |

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile |

887197-23-1 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3119-0017-1mg |

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile |

887197-23-1 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3119-0017-2μmol |

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile |

887197-23-1 | 90%+ | 2μl |

$57.0 | 2023-07-05 |

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrileに関する追加情報

Introduction to (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile (CAS No. 887197-23-1)

(2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 887197-23-1, exhibits a unique structural framework that positions it as a potential candidate for further exploration in drug discovery and therapeutic applications. The presence of both a benzodiazole moiety and a hexadienenitrile group suggests multifaceted interactions with biological targets, making it an intriguing subject for detailed chemical and pharmacological investigation.

The benzodiazole scaffold is well-documented for its role in various pharmacological activities, including anxiolytic, sedative, and muscle relaxant effects. These properties have been extensively studied in the context of central nervous system (CNS) disorders. The incorporation of this moiety into the molecular structure of (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile may confer similar CNS-targeting capabilities, alongside additional functionalities provided by the hydroxynitrile and hexadiene components.

The hydroxynitrile group introduces a polar and potentially reactive site within the molecule, which could facilitate interactions with biological enzymes or receptors. This feature is particularly relevant in the context of enzyme inhibition or activation, which are key mechanisms in many therapeutic strategies. Furthermore, the hexadiene portion of the molecule may contribute to its solubility and bioavailability, factors that are critical for drug efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile. These tools have been instrumental in identifying potential therapeutic targets and optimizing molecular structures for improved pharmacological properties. For instance, studies using molecular docking simulations have suggested that this compound may interact with specific proteins involved in neurodegenerative diseases, offering a promising avenue for further research.

In vitro studies have begun to explore the pharmacological profile of (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile. Initial findings indicate that it exhibits moderate activity against certain enzymatic targets, which could be exploited for therapeutic purposes. The compound's ability to modulate enzyme activity may have implications in treating conditions such as inflammation or metabolic disorders. Additionally, its interaction with cellular receptors has been preliminarily assessed, revealing potential benefits in managing CNS-related disorders.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis pathway involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework. These methods not only highlight the synthetic prowess but also underscore the compound's complexity and structural elegance.

The structural features of (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile make it a versatile building block for further derivatization. Researchers can modify specific functional groups to enhance its pharmacological properties or explore new biological activities. This flexibility is crucial in drug discovery pipelines, where iterative design and optimization are often necessary to achieve desired therapeutic outcomes.

Future research directions include exploring the compound's potential in preclinical models to evaluate its safety and efficacy profile. Animal studies could provide valuable insights into its pharmacokinetics and pharmacodynamics, guiding further development efforts. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications.

The impact of computational tools on drug discovery cannot be overstated. Molecular modeling software has revolutionized the way researchers approach target identification and lead optimization. By integrating these tools with experimental data, scientists can accelerate the discovery process significantly. The case of (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile exemplifies how computational methods can guide synthetic efforts and enhance our understanding of complex molecular interactions.

In conclusion, (2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile (CAS No. 887197-23-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural composition suggests multifaceted biological activities, making it an attractive candidate for further exploration. With ongoing advancements in synthetic chemistry and computational biology, this molecule represents a valuable asset in the quest for novel therapeutic agents.

887197-23-1 ((2Z)-2-(1H-1,3-benzodiazol-2-yl)-3-hydroxyhex-2-enenitrile) 関連製品

- 1248379-89-6(2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide)

- 95611-88-4(5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)

- 1887223-37-1(2-[(Difluoromethyl)sulfanyl]pyridine-4-carbonitrile)

- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)

- 1842352-73-1(1H-Pyrazole-3-carboxylic acid, 1-(2-fluorophenyl)-4-nitro-, ethyl ester)

- 2097979-37-6(N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)

- 313484-93-4(Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-)

- 2229090-00-8(2-(2-fluoro-6-methoxy-4-methylphenyl)methylpyrrolidine)

- 2197929-46-5(4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide)

- 848813-95-6(2-(2-methylpropyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid)